2-(Benciltio)-1,1-difenil-1-etanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

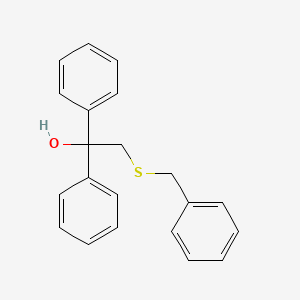

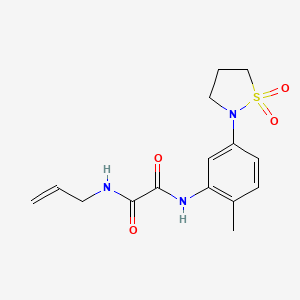

2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol, also known as 2-BSE, is a synthetic organic compound with a variety of applications in scientific research. It is a colorless liquid with a low boiling point and a faint, sweet odor. 2-BSE has been used in a range of laboratory experiments, including those related to its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

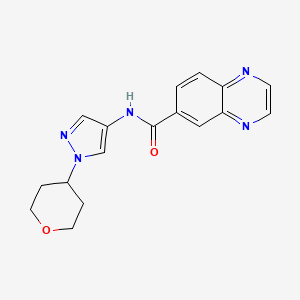

- Las bases de Schiff, incluyendo el 2-(Benciltio)-1,1-difenil-1-etanol, sirven como ligandos en reacciones catalíticas. Su coordinación con metales de transición mejora la actividad catalítica, haciéndolas valiosas en transformaciones orgánicas y procesos industriales .

- La síntesis asimétrica tiene como objetivo producir moléculas quirales selectivamente. Las bases de Schiff pueden actuar como auxiliares quirales o ligandos, facilitando reacciones enantioselectivas. Los investigadores han explorado su uso en la síntesis asimétrica, incluida la síntesis de intermedios farmacéuticos .

- Las bases de Schiff forman fácilmente complejos con iones metálicos. Su química de coordinación juega un papel crucial en el diseño de nuevos materiales, sensores y catalizadores. El grupo tioéter (feniltio) del compuesto contribuye a sus propiedades de coordinación .

- Las bases de Schiff exhiben diversas actividades biológicas. Los investigadores investigan su potencial como agentes antitumorales, antibacterianos y antivirales. El grupo hidroxilo en this compound puede influir en su bioactividad .

- Las bases de Schiff contribuyen al desarrollo de materiales funcionales. Su capacidad para formar polímeros de coordinación, ensamblajes supramoleculares y cristales líquidos es relevante en la ciencia de los materiales. Los investigadores exploran sus propiedades luminiscentes y conductoras .

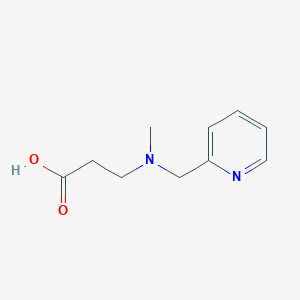

- Las bases de Schiff se han estudiado por sus propiedades de adsorción. Los materiales modificados basados en bases de Schiff pueden eliminar iones de metales pesados del agua . Por ejemplo, un nanocompuesto verde de nano sílice funcionalizado con ácido fólico mostró promesa en la eliminación de iones Cu^2+, Pb^2+ y Cd^2+ del agua .

Catálisis

Síntesis Asimétrica

Química de Coordinación

Química Medicinal

Ciencia de Materiales

Aplicaciones Ambientales

Mecanismo De Acción

The mechanism of action of 2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol is not well understood. However, it is believed that it may act as an electrophile, reacting with nucleophiles to form a variety of compounds. Additionally, it may be involved in the formation of a variety of products through the catalytic action of its sulfanyl group.

Biochemical and Physiological Effects

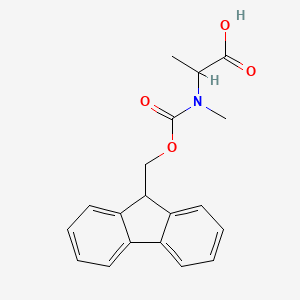

The biochemical and physiological effects of 2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol are not well understood. However, it has been suggested that it may be involved in the regulation of metabolic processes, including those related to energy production. Additionally, it has been suggested that it may be involved in the regulation of cell growth and differentiation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol for lab experiments include its low boiling point and low vapor pressure, which make it ideal for use in a variety of laboratory settings. Additionally, its low toxicity and low cost make it an attractive reagent for laboratory use. However, its low solubility in water may limit its use in certain experiments.

Direcciones Futuras

The potential future directions of research involving 2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of a variety of organic compounds. Additionally, further research into its mechanism of action and its potential applications in the regulation of metabolic processes may yield further insights into its potential use in laboratory experiments. Finally, further research into its potential applications in the synthesis of pharmaceuticals, cosmetics, and other organic compounds may lead to new and innovative products.

Métodos De Síntesis

2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol can be synthesized through a two-step process. The first step involves the reaction of benzylsulfanyl chloride and diphenylacetaldehyde in the presence of a base. This yields the intermediate, 2-(benzylsulfanyl)-1,1-diphenylacetaldehyde. The second step involves the reaction of the intermediate with ethanol in the presence of a base, which yields 2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol.

Propiedades

IUPAC Name |

2-benzylsulfanyl-1,1-diphenylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20OS/c22-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-23-16-18-10-4-1-5-11-18/h1-15,22H,16-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDTUNDKVIEDPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2394544.png)

![N-[1-(1-Phenylethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2394549.png)

![5-((4-bromobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2394551.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide](/img/structure/B2394553.png)

![(3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2394555.png)

![N-[5-Methyl-3-(2-methylpropanoyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2394556.png)